molecular formula C19H17F3N2O3S B2450438 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105199-87-8

3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2450438
CAS No.: 1105199-87-8
M. Wt: 410.41
InChI Key: REBHBEYPZUAHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c1-11-7-13(3)16(8-12(11)2)28(25,26)10-17-23-18(24-27-17)14-5-4-6-15(9-14)19(20,21)22/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBHBEYPZUAHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the trimethylphenylsulfonyl group: This can be accomplished through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole derivatives have been extensively studied for their potential therapeutic effects. Research indicates that compounds like 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole exhibit:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, they have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to conventional antibiotics.
  • Anticancer Properties : In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines such as breast and lung cancers. Mechanistic studies suggest that it may disrupt cell cycle progression and promote programmed cell death.

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide. Its stability and efficacy against plant pathogens make it a candidate for developing new agrochemicals.

  • Nematicidal Activity : Research indicates moderate nematocidal activity against Meloidogyne incognita, suggesting its potential in crop protection.

Data Summary

Application AreaActivity TypeTarget Organisms/ConditionsReference
Medicinal ChemistryAntimicrobialStaphylococcus aureus, E. coli
Medicinal ChemistryAnticancerBreast cancer cell lines
AgriculturalNematicidalMeloidogyne incognita

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various oxadiazole derivatives against common pathogens. The results indicated that specific derivatives exhibited significant antibacterial activity with MIC values lower than those of established antibiotics.

Case Study 2: Anticancer Screening

In a series of experiments involving human cancer cell lines, researchers found that this compound significantly inhibited cell proliferation. Mechanistic investigations revealed that the compound induced apoptosis through activation of caspase pathways and DNA fragmentation.

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole: Lacks the trimethylphenylsulfonyl group.

    5-(Trimethylphenyl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group.

Uniqueness

The presence of both trifluoromethyl and trimethylphenylsulfonyl groups in 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16F3N1O2S\text{C}_{17}\text{H}_{16}\text{F}_{3}\text{N}_{1}\text{O}_{2}\text{S}

Research indicates that oxadiazole derivatives often exert their biological effects through various mechanisms, including:

  • Inhibition of cell proliferation : Many studies have shown that oxadiazoles can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting signaling pathways : Compounds like this compound may interact with key signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression.

Anticancer Activity

A significant body of research has documented the anticancer properties of various oxadiazole derivatives. In particular:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
  • IC50 Values : The IC50 values for this compound have been found to be in the range of 0.12 to 2.78 µM against different cancer cell lines, indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Cell LineIC50 Value (µM)Comparison Agent
MCF-71.5Doxorubicin
U-9370.75Doxorubicin
A5491.2Doxorubicin

Apoptosis Induction

Studies have demonstrated that the compound induces apoptosis in treated cells:

  • Mechanism : Flow cytometry analysis revealed an increase in sub-G1 cell populations, indicative of apoptosis.
  • Biomarkers : Increased levels of cleaved PARP and caspase-3 were observed in treated cells, confirming the activation of apoptotic pathways .

Case Studies

  • Study on Hepatocellular Carcinoma (HCC) :
    • Researchers synthesized a series of oxadiazole derivatives and tested their effects on HCC cells.
    • Results indicated that certain derivatives inhibited cell proliferation and induced apoptosis through modulation of NF-kB signaling pathways .
  • Evaluation Against Leukemia Cells :
    • A specific derivative showed significant cytotoxicity against human acute lymphoblastic leukemia cells with an IC50 value lower than that of standard treatments.
    • The study highlighted the potential for these compounds in developing new therapeutic strategies against resistant leukemia types .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole?

The synthesis of this compound involves multi-step reactions. A general approach includes:

Precursor Preparation : Reacting substituted benzaldehydes or sulfonyl chlorides with heterocyclic intermediates (e.g., triazoles or oxadiazoles) under acidic or basic conditions. For example, refluxing with glacial acetic acid as a catalyst (as in triazole derivatization) .

Oxadiazole Formation : Cyclization of amidoximes or nitrile oxides with carboxylic acid derivatives, often requiring controlled temperatures (80–120°C) and polar aprotic solvents like DMF or acetonitrile .

Sulfonylation : Introducing the 2,4,5-trimethylbenzenesulfonyl group via nucleophilic substitution, typically using sulfonyl chlorides in dichloromethane or THF with a base (e.g., triethylamine) .
Key Optimization Parameters :

  • Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates and yields .
  • Temperature control to avoid side reactions (e.g., decomposition of trifluoromethyl groups) .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
CyclizationEthanol, glacial acetic acid, reflux (4 hr)57–65
SulfonylationDCM, triethylamine, 0°C to RT72–80

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Recommended Techniques :

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm the trifluoromethyl group and sulfonylmethyl substitution. 13^13C NMR resolves aromatic and heterocyclic carbons .
  • Mass Spectrometry (HRMS) : Accurate mass analysis for molecular formula validation (e.g., ESI-HRMS for [M+H]+^+ ions) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) .
    Critical Considerations :
  • The electron-withdrawing trifluoromethyl and sulfonyl groups may complicate 1^1H NMR splitting patterns; use deuterated DMSO for solubility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodology :

Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the oxadiazole core and substituents .

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

Docking Studies : Screen against biological targets (e.g., enzymes) using AutoDock Vina to predict binding modes for antimicrobial or anticancer activity .
Validation : Compare computational results with experimental data (e.g., X-ray crystallography for analogous triazoles) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar 1,2,4-oxadiazoles?

Case Study : Discrepancies in antimicrobial IC50_{50} values may arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
    Resolution Workflow :

Standardize Assays : Follow CLSI guidelines for MIC determinations.

Control Experiments : Include reference drugs (e.g., ciprofloxacin) and vehicle controls.

SAR Analysis : Systematically modify substituents (e.g., replacing sulfonyl with carbonyl groups) to isolate contributing factors .

Q. How does the 2,4,5-trimethylbenzenesulfonyl group influence the compound’s pharmacokinetic properties?

Mechanistic Insights :

  • Lipophilicity : The sulfonyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic Stability : Methyl groups on the benzene ring slow oxidative metabolism by CYP450 enzymes .
    Experimental Validation :
  • In Vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Key Issues :

  • Flexible Side Chains : The sulfonylmethyl group may adopt multiple conformations, complicating crystal packing .
  • Solvent Choice : Use low-polarity solvents (e.g., hexane/ethyl acetate) for slow evaporation.
    Success Example : Analogous triazole derivatives crystallized in monoclinic systems (space group P21_1/c) with Z’ = 1 .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR Design Matrix :

ModificationImpact on ActivityReference
Trifluoromethyl → ChlorineReduces electron-withdrawing effects; alters target binding
Sulfonyl → CarbonylLowers logP; may improve solubility
Testing Protocol :
  • Synthesize 5–10 derivatives with systematic substituent changes.
  • Evaluate against a panel of biological targets (e.g., kinase inhibitors, antimicrobials) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.